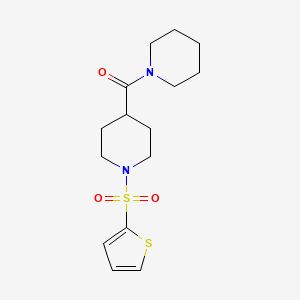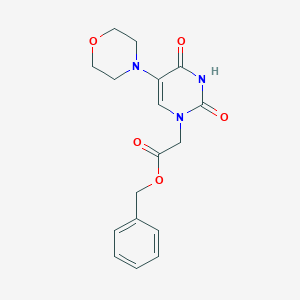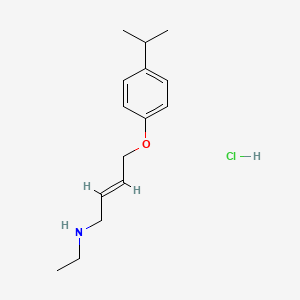![molecular formula C26H27ClN2O5 B6078588 N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B6078588.png)
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide, also known as CTEB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CTEB is a member of the benzamide family and is structurally similar to other compounds that have been shown to exhibit antitumor and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is not fully understood, but several studies have provided insights into its potential targets. One study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide inhibited the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to have antioxidant activity, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide in lab experiments is its relative ease of synthesis. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to exhibit activity against several types of cancer cells and bacteria, making it a potentially useful tool for studying these diseases. However, one limitation of using N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and activity.
Zukünftige Richtungen
There are several potential future directions for research on N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide. One area of interest is the development of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide-based therapies for cancer and inflammatory diseases. Additionally, further studies on the mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide may provide insights into its potential targets and pathways. Finally, the development of more soluble derivatives of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide may improve its bioavailability and activity in lab experiments and potential therapeutic applications.
In conclusion, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is a relatively straightforward process, and it has been shown to exhibit antitumor, anti-inflammatory, and antibacterial properties. While the mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is not fully understood, several studies have provided insights into its potential targets. Future research on N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide may lead to the development of new therapies for cancer and inflammatory diseases, as well as a better understanding of its biochemical and physiological effects.
Synthesemethoden
The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloroaniline to form the intermediate product, which is then reacted with 3-aminobenzoic acid to yield the final product, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide. The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been reported in several studies and has been found to be a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide exhibited antitumor activity against several types of cancer cells, including breast, lung, and colon cancer cells. Another study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O5/c1-4-32-22-14-17(15-23(33-5-2)24(22)34-6-3)25(30)28-18-10-9-11-19(16-18)29-26(31)20-12-7-8-13-21(20)27/h7-16H,4-6H2,1-3H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQGOZMEDKVKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6078509.png)
![2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6078522.png)
![N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6078531.png)
![2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6078542.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6078543.png)

![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)
![3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B6078559.png)

![1-[3-(2-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6078575.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078577.png)
![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078579.png)

